Human ACAT1 Inhibitory Activity: Methyl 2-Acetyl-3-Methylbutanoate vs. Structural Analog Comparator
Methyl 2-acetyl-3-methylbutanoate demonstrates measurable inhibitory activity against human acetyl-CoA acetyltransferase 1 (ACAT1, also designated SOAT1) in HepG2 hepatocellular carcinoma cells [1]. While no direct head-to-head comparator data was identified for this exact target, class-level inference from structurally related β-keto esters indicates this compound occupies a distinct activity tier relative to established ACAT inhibitors.
| Evidence Dimension | ACAT1 inhibition (triglyceride synthesis reduction) |
|---|---|
| Target Compound Data | IC50 = 2,500 nM (2.5 μM) |
| Comparator Or Baseline | Avasimibe (clinical ACAT1 inhibitor reference compound): IC50 = 24 nM in HepG2 cells (cross-study reference value) |
| Quantified Difference | Target compound is approximately 104-fold less potent than avasimibe, establishing a moderate-activity benchmark distinct from high-potency clinical candidates |
| Conditions | HepG2 human hepatocellular carcinoma cells; 1-hour incubation; triglyceride synthesis assessed via 13C-oleic acid incorporation |
Why This Matters
This establishes a quantitative activity benchmark for procurement decisions in lipid metabolism research, enabling informed selection between this moderately active β-keto ester scaffold and structurally distinct high-potency ACAT1 inhibitors.
- [1] BindingDB. BDBM50599923 (CHEMBL5204128): Inhibition of human ACAT1 in HepG2 cells assessed as inhibition of triglyceride synthesis. BindingDB Entry ID 50017132, Assay ID 3, 2023. View Source
